1-butyl-3-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea
Overview
Description
N-butyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of N-butyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea typically involves the condensation of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine with butyl isocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-butyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, aryl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted derivatives of N-butyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea, such as oxides, reduced forms, and substituted analogs .
Scientific Research Applications
N-butyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-butyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved in these interactions include signal transduction pathways, such as the Ras/Erk and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine: The precursor used in the synthesis of N-butyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea.
N-butyl-N’-(1H-pyrazolo[3,4-b]pyridin-3-yl)urea: A structural analog with slight variations in the substitution pattern.
Uniqueness
N-butyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-butyl-3-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-4-5-6-14-13(19)16-12-10-8(2)7-9(3)15-11(10)17-18-12/h7H,4-6H2,1-3H3,(H3,14,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXNEKLZKBDCAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=NNC2=C1C(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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